molecular formula C12H18N4O2 B592197 tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 869198-95-8

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No. B592197
Key on ui cas rn: 869198-95-8
M. Wt: 250.302
InChI Key: PGNLVGKPNUNOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662828B2

Procedure details

Guanidine hydrochloride 7.07 g (74 mmol) was added at 0° C. to a solution of sodium 1.65 g (74 mmol) in absolute ethanol and stirring was performed for 2 h at RT under nitrogen as inert gas. 60 ml (60 mmol) of this reaction mixture were added to the solution of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in 100 ml of absolute ethanol and refluxing was performed for 5 h. After removal of the solvent and purification by means of column chromatography, 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester 5.72 g (43% of theoretical) was obtained.
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
reaction mixture
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[Na].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17](=O)[C:16](=[CH:21]N(C)C)[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>C(O)C>[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]2[N:4]=[C:3]([NH2:5])[N:2]=[CH:21][C:16]=2[CH2:15]1)=[O:13])([CH3:10])([CH3:8])[CH3:9] |f:0.1,^1:5|

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
1.65 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
reaction mixture
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)=CN(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
was performed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent and purification by means of column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(N=C(N=C2)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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